2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester
CAS No.: 1414958-94-3
Cat. No.: VC11993118
Molecular Formula: C15H16FNO2
Molecular Weight: 261.29 g/mol
* For research use only. Not for human or veterinary use.
![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester - 1414958-94-3](/images/structure/VC11993118.png)
Specification
CAS No. | 1414958-94-3 |
---|---|
Molecular Formula | C15H16FNO2 |
Molecular Weight | 261.29 g/mol |
IUPAC Name | methyl 2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylate |
Standard InChI | InChI=1S/C15H16FNO2/c1-19-15(18)11-5-3-2-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 |
Standard InChI Key | VVRKLCIVPZMBRC-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCCCC2=C1NC3=C2C=C(C=C3)F |
Canonical SMILES | COC(=O)C1CCCCC2=C1NC3=C2C=C(C=C3)F |
Introduction
Structural and Chemical Identity
Core Architecture
The molecule features a seven-membered cycloheptane ring fused to an indole scaffold, with partial saturation across five positions (5,6,7,8,9,10-hexahydro). The fluorine atom at position 2 introduces electronegative effects that influence reactivity and intermolecular interactions, while the methyl ester at position 6 enhances solubility and serves as a handle for further functionalization. The stereochemistry of the hexahydro ring system is critical, as demonstrated in related cyclohepta[b]indoles where chair-like conformations stabilize the structure .
Synthetic Methodologies
(4 + 3) Cycloaddition Strategy
The synthesis of cyclohepta[b]indoles via dearomative (4 + 3) cycloaddition between 2-vinylindoles and oxyallyl cations, as reported by , offers a viable route. Modifications to this protocol could yield the target compound:
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Fluorinated 2-Vinylindole Precursor: Introducing fluorine at position 2 of the indole requires starting materials such as 2-fluoroindole derivatives. Bromination followed by Heck coupling could install the vinyl group while preserving the fluorine substituent.
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Oxyallyl Cation Generation: α-Bromoketones (e.g., 2-bromocyclopentan-1-one) treated with bases like DIPEA in trifluoroethanol (TFE) generate reactive oxyallyl cations .
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Cycloaddition Reaction: Combining the fluorinated 2-vinylindole with the oxyallyl cation in TFE at room temperature facilitates the (4 + 3) cycloaddition. The reaction proceeds with complete diastereoselectivity, as observed in , ensuring a single stereoisomer.
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Esterification: Post-cycloaddition hydrolysis of intermediate ketones to carboxylic acids, followed by treatment with methanol under acidic conditions, would yield the methyl ester.
Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis
Step | Reagents/Conditions | Yield (Hypothetical) |
---|---|---|
2-Vinylindole Synthesis | 2-Fluoroindole, Pd(OAc), KCO, DMF | 75% |
Cycloaddition | α-Bromocyclopentanone, DIPEA, TFE, 25°C | 68% |
Esterification | HSO, MeOH, reflux | 85% |
Alternative Pathways
Aza-oxyallyl cations, generated from α-bromoamides, could offer access to nitrogen-rich analogs, though reactivity differences may necessitate prolonged reaction times or elevated temperatures . For instance, reports that 3-vinylindoles require 24 hours for cycloaddition with aza-oxyallyl cations, suggesting similar adjustments might be needed for fluorinated variants.
Functionalization and Derivative Synthesis
Aromatization and Ring Modifications
Treatment with p-toluenesulfonic acid (p-TsOH) aromatizes the hexahydro ring, as seen in the conversion of 3d to 14 in . For the target compound, this would yield a fully aromatic cyclohepta[b]indole system, altering its electronic properties and biological activity. Conversely, basic hydrolysis could remove the methyl ester, generating the free carboxylic acid for further coupling reactions.
Substituent Effects on Reactivity
Challenges and Future Directions
Synthetic Optimization
Scalability remains a concern, as fluorinated starting materials often incur higher costs. Flow chemistry approaches, as utilized in for gram-scale synthesis, could improve efficiency. Additionally, enantioselective catalysis methods are needed to access chiral variants.
Biological Screening
While no direct data exist for this compound, structural analogs in show moderate activity in preliminary assays. Collaborative efforts with pharmacological databases could prioritize this molecule for high-throughput screening against oncology and CNS targets.
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